![molecular formula C10H12FNO4S B603330 3-[(3-Fluoroanilino)sulfonyl]-2-methylpropanoic acid CAS No. 1018528-68-1](/img/structure/B603330.png)

3-[(3-Fluoroanilino)sulfonyl]-2-methylpropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

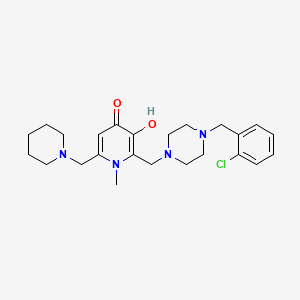

While there is no direct information available on the synthesis of “3-[(3-Fluoroanilino)sulfonyl]-2-methylpropanoic acid”, there are related studies on the synthesis of similar compounds. For instance, a study discusses the synthesis of 3-(((2,3-dihydrobenzofuran-3-yl)methyl)sulfonyl) coumarins through the reaction of 2-(allyloxy)anilines, sulfur dioxide, and aryl propiolates .Molecular Structure Analysis

The molecular structure of “3-[(3-Fluoroanilino)sulfonyl]-2-methylpropanoic acid” can be inferred from its IUPAC name. It contains a fluoroanilino group attached to a sulfonyl group, which is attached to a 2-methylpropanoic acid group .Applications De Recherche Scientifique

Novel Fluorinated Surfactants

Research has been conducted on designing and synthesizing novel fluorinated surfactants as replacements for environmentally persistent substances like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS). These surfactants show potential for various industrial applications due to their reduced bioaccumulation and environmental toxicity. For instance, Ding Zhang et al. (2019) synthesized a series of branched fluorinated surfactant intermediates, highlighting an approach to developing non-bioaccumulable alternatives to PFOA or PFOS (Zhang et al., 2019).

Electrochemical Synthesis

In the field of electrochemical synthesis, studies have shown the successful formation of sulfonated polyaniline in fluorosulfonic acid/acetonitrile solutions. This process is significant for creating conductive polymers with various applications, including in electronics and materials science. Y. Şahin et al. (2002) explored the electrochemical synthesis of self-doped polyaniline, demonstrating the versatility of fluorinated compounds in polymer chemistry (Şahin, Pekmez, & Yildiz, 2002).

Radiolabeling Agents

Fluorinated compounds are also pivotal in the development of radiolabeling agents for medical imaging, such as positron emission tomography (PET). The synthesis of fluorinated radiolabeling agents enables the tracing of biological pathways and provides valuable diagnostic information. For example, R. Löser et al. (2013) discussed the use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabeling of amines, indicating its potential in enhancing PET imaging techniques (Löser et al., 2013).

Environmental Degradation

Additionally, the environmental degradation of fluorinated chemicals, including their pathways and effects, has been a significant area of study. Research into microbial degradation and chemical processes for breaking down persistent fluorinated pollutants contributes to understanding their environmental impact and developing remediation strategies. Jinxia Liu and Sandra Mejia Avendaño (2013) provided a comprehensive review of microbial degradation of polyfluoroalkyl chemicals, shedding light on potential degradation pathways and environmental fate (Liu & Mejia Avendaño, 2013).

Mécanisme D'action

Propriétés

IUPAC Name |

3-[(3-fluorophenyl)sulfamoyl]-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO4S/c1-7(10(13)14)6-17(15,16)12-9-4-2-3-8(11)5-9/h2-5,7,12H,6H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDMXDNZTJAPOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)NC1=CC(=CC=C1)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-dimethyl-2-oxo-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B603248.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(2-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B603250.png)

![(4-{[4-(Azepan-1-ylsulfonyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone](/img/structure/B603252.png)

![2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B603254.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B603255.png)

![N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B603256.png)

![Tert-butyl {1-[(3-fluorophenyl)(6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidin-4-yl}carbamate](/img/structure/B603257.png)

![2,2-dimethyl-5-oxo-N-(1H-1,2,4-triazol-3-yl)-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B603258.png)

![1-[1-(furan-2-yl)propan-2-yl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603259.png)

![1-({[3-(Trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid](/img/structure/B603261.png)

![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[(1-methyl-1H-pyrrol-2-yl)methyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603268.png)